Cyclobutanecarboxamide

説明

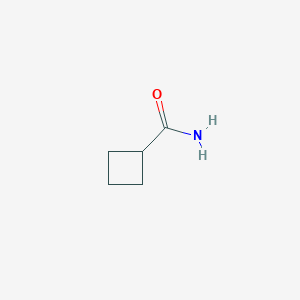

Structure

2D Structure

3D Structure

特性

IUPAC Name |

cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNYBOWJWGPXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361563 | |

| Record name | cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503-98-6 | |

| Record name | cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclobutanecarboxamide and Its Derivatives

Fundamental Amide Bond Formation Strategies

The creation of the amide bond is a cornerstone of organic synthesis. For cyclobutanecarboxamide, this typically involves the reaction between a cyclobutanecarboxylic acid derivative and an amine.

Coupling of Cyclobutanecarboxylic Acid Derivatives with Appropriate Amine Substrates

The synthesis of cyclobutanecarboxamides can be achieved through the coupling of cyclobutanecarboxylic acid or its activated derivatives, such as acid chlorides, with suitable amine substrates. youtube.com A more advanced strategy involves the palladium-catalyzed regioselective aminocarbonylation of cyclobutanols. nih.gov This method allows for the synthesis of both 1,1- and 1,2-substituted cyclobutanecarboxamides by reacting cyclobutanols with an amine and carbon monoxide. nih.gov This approach is significant as it constructs the desired amide while preserving the strained cyclobutane (B1203170) ring, which can be susceptible to ring-opening reactions. nih.govresearchgate.net

For instance, the reaction of 1-phenylcyclobutanol with 4-fluoroaniline (B128567) and carbon monoxide in the presence of a palladium catalyst can yield N-(4-fluorophenyl)-1-phenylthis compound. nih.gov The choice of ligands is critical in controlling the regioselectivity of this transformation. nih.gov Another approach involves the tandem base-catalyzed reaction of cyclobutene-1-carboxylic acid with nitrogen-based reagents like benzoxazolones to generate β-amino cyclobutane carboxamide derivatives. researchgate.net

Optimization of Reaction Conditions and Solvent Systems for Amide Formation

Optimizing reaction conditions is paramount for maximizing yield and selectivity in amide bond formation. In the palladium-catalyzed aminocarbonylation of cyclobutanols, extensive screening of catalysts, ligands, solvents, and CO pressure has been performed to establish ideal conditions. nih.govresearchgate.net

For the synthesis of 1,2-substituted cyclobutanecarboxamides, a catalyst system of Pd(TFA)₂ with the NIXantphos ligand under 6 bar of CO pressure in 1,2-dichloroethane (B1671644) (DCE) at 110 °C for 24 hours proved highly effective. nih.govresearchgate.net Conversely, for 1,1-substituted products, a system using Pd(acac)₂ with a monodentate phosphine (B1218219) ligand like (4-CF₃C₆H₄)₃P under 20 bar of CO in DCE at 110 °C gave the best results. nih.govresearchgate.net The data below illustrates the effect of different ligands on the regioselectivity of the aminocarbonylation of 1-phenylcyclobutanol with aniline.

Table 1: Optimization of Catalyst Systems for Aminocarbonylation

| Catalyst (1 mol%) | Ligand (mol%) | CO Pressure (bar) | Solvent | Time (h) | Yield (%) | Regioisomeric Ratio (1,2- vs 1,1-) |

|---|---|---|---|---|---|---|

| Pd(TFA)₂ | NIXantphos (1.2) | 6 | DCE | 24 | 90 | 43:1 |

| Pd(TFA)₂ | Xantphos (1.2) | 20 | DCE | 12 | 87 | 1:1.1 |

| Pd(TFA)₂ | dppf (1.2) | 20 | DCE | 12 | 68 | 1:2.3 |

| Pd(acac)₂ | (4-CF₃C₆H₄)₃P (2.4) | 20 | DCE | 24 | 92 | 1:23 |

Data sourced from studies on ligand-controlled aminocarbonylation of cyclobutanols. nih.govresearchgate.net

Carbon-Hydrogen (C-H) Functionalization Approaches

Direct functionalization of carbon-hydrogen bonds represents a powerful and efficient strategy for modifying molecular scaffolds. This approach avoids the need for pre-functionalized starting materials, enhancing atom and step economy.

Palladium-Catalyzed C(sp³)-H Activation Methodologies

Palladium-catalyzed activation of C(sp³)–H bonds, particularly those on strained rings like cyclobutane, has emerged as a sophisticated tool for creating complex molecules. chemrxiv.org These reactions often employ a directing group attached to the substrate, which positions the palladium catalyst in proximity to the targeted C-H bond, facilitating its cleavage and subsequent functionalization. nih.govresearchgate.net This strategy has been successfully applied to cyclobutane carboxylic acid derivatives to introduce aryl groups directly onto the cyclobutane ring. rsc.orgacs.org

Auxiliary-Aided Diastereoselective Functionalization Strategies

To achieve high selectivity in C-H functionalization, removable directing groups, or auxiliaries, are often employed. nih.govacs.org For cyclobutanecarboxamides, auxiliaries such as 8-aminoquinoline (B160924) and 2-(methylthio)aniline (B147308) have proven highly effective in directing palladium catalysts to activate the methylene (B1212753) C(sp³)–H bonds of the cyclobutane ring. nih.govacs.org

This auxiliary-aided strategy facilitates a highly diastereoselective reaction, leading to the synthesis of trisubstituted cyclobutane scaffolds with a specific, all-cis stereochemistry. nih.govacs.org The choice of auxiliary is critical; extensive screening has shown that bidentate directing groups like 8-aminoquinoline are particularly efficient for promoting the desired C-H activation and subsequent arylation. nih.govacs.org

Direct Bis-Arylation and Selective Monoarylation of Cyclobutanecarboxamides

A remarkable feature of the auxiliary-aided, palladium-catalyzed C-H activation of cyclobutanecarboxamides is the ability to control the degree of arylation. nih.govacs.org By modulating the stoichiometry of the aryl iodide coupling partner, chemists can selectively achieve either monoarylation or bis-arylation of the cyclobutane's methylene positions. nih.govacs.org

When N-(quinolin-8-yl)this compound is reacted with one equivalent or more of an aryl iodide, a double C-H activation occurs, leading to the formation of bis-arylated products. nih.govacs.org In contrast, when the reaction is performed with just 0.5 equivalents of the aryl iodide, selective monoarylation is achieved. nih.govacs.org This control provides a divergent approach to stereochemically complex cyclobutanes from a single starting material. researchgate.netacs.org However, this selectivity is dependent on the auxiliary used; with auxiliaries like 2-(methylthio)aniline, reactions with 0.5 equivalents of aryl iodide were found to be ineffective. nih.govacs.org

Table 2: Selective Mono- and Bis-Arylation of N-(quinolin-8-yl)this compound

| Aryl Iodide | Equivalents of Aryl Iodide | Product Type |

|---|---|---|

| Iodobenzene | >1.0 | Bis-arylated |

| 4-Iodotoluene | >1.0 | Bis-arylated |

| 4-Iodoanisole | >1.0 | Bis-arylated |

| Iodobenzene | 0.5 | Mono-arylated |

| 4-Iodotoluene | 0.5 | Mono-arylated |

Data sourced from studies on auxiliary-aided C-H activation. nih.govacs.org

Mechanistic Investigations of Palladium-Catalyzed Processes

Palladium catalysis offers a powerful platform for the synthesis of complex cyclobutane structures. Mechanistic studies have been crucial in understanding and optimizing these transformations. For instance, the palladium-catalyzed coupling of 1,5-diene-2-yl triflates with amine nucleophiles to yield exomethylenecyclobutanes bearing dialkylaminomethyl groups has been investigated. acs.orgnih.gov These reactions, which result in products from an anti-addition to the alkene, show a different mechanistic pathway compared to related reactions with malonate nucleophiles that lead to syn-addition products. acs.orgnih.gov This highlights the critical role of the nucleophile in dictating the reaction mechanism. acs.org

Another significant area of investigation is the palladium-catalyzed direct bis-arylation of cyclobutanecarboxamides through double C-H activation. acs.org This method provides a diastereoselective route to trisubstituted cyclobutanes with an all-cis stereochemistry. acs.org The use of an 8-aminoquinoline auxiliary has been shown to be effective in facilitating this transformation. acs.org Mechanistic studies, including deuterium-labeling experiments, suggest an irreversible and rate-limiting C-H activation step. nih.gov

Furthermore, palladium-catalyzed alkoxycarbonylation of cyclobutanols has been developed to synthesize cyclobutanecarboxylates with an α-quaternary carbon center. researchgate.netresearchgate.net A proposed mechanism for the related aminocarbonylation of cyclobutanols suggests the initial formation of a Pd-H complex, which then undergoes either a Markovnikov or anti-Markovnikov addition to the cyclobutene (B1205218) (formed in situ from the cyclobutanol). nih.gov Subsequent CO insertion and reaction with an amine afford the final this compound. nih.gov The choice of ligand is critical in controlling the regioselectivity of this process. nih.gov

A novel palladium-catalyzed cyclobutanation has been reported starting from cycloalkenyl (pseudo)halides, which proceeds via an unprecedented alkenyl-to-alkyl 1,4-Pd migration followed by an intramolecular Heck coupling to form fused cyclobutanes. nih.gov

Cycloaddition Reactions for Cyclobutane Ring Construction

Cycloaddition reactions are a cornerstone in the synthesis of four-membered rings, providing direct access to the cyclobutane core.

Photochemical [2+2] Cycloaddition for Substituted Cyclobutane Derivatives

The [2+2] photocycloaddition is arguably the most important and frequently utilized photochemical reaction for constructing cyclobutane rings. acs.orgresearchgate.net This reaction involves the excitation of an olefin by UV or visible light, which then reacts with another olefin in its ground state. acs.org A significant body of research has focused on achieving high regio- and stereoselectivity. acs.orgresearchgate.net

Visible-light photocatalysis has emerged as a powerful tool for [2+2] cycloadditions, often employing transition metal complexes like those of ruthenium or iridium as photosensitizers. researchgate.netchinesechemsoc.org The mechanism can involve an energy transfer from the excited photocatalyst to the olefin, or a photoinduced electron transfer (PET) process where the olefin is either oxidized or reduced. acs.orgnih.gov For example, the photodimerization of aryl terminal olefins can be achieved through visible-light catalysis, where the olefins aggregate to form excimers or exciplexes, lowering their excited-state energy and enabling energy transfer from the photocatalyst. chinesechemsoc.org Copper(I) salts have also been used to catalyze [2+2] cycloadditions, sometimes offering advantages over traditional enone-alkene photocycloadditions. researchgate.net

Solid-state photochemical [2+2] cycloaddition is a valuable technique for synthesizing highly strained cyclobutane derivatives that are difficult to obtain through conventional methods. rsc.org

Thermal [2+2]-Cycloaddition Involving Keteniminium Salt Intermediates

Thermal [2+2] cycloadditions provide an alternative to photochemical methods. A notable example is the reaction between in situ-generated keteniminium salts and vinyl boronates to produce borylated cyclobutanes. nih.govenamine.netrsc.orgresearchgate.net Keteniminium salts are more reactive than ketenes in this context. nih.gov This one-step approach is practical for preparing functionalized cyclobutanes from carboxylic acid amides and vinyl boronates. nih.govenamine.netrsc.org

The mechanism of the [2+2] cycloaddition of keteniminium ions with alkenes has been a subject of study, with findings suggesting a stepwise process in many cases. kib.ac.cnresearchgate.net The initial, rate-determining step is the attack of the central carbon of the keteniminium onto the alkene. researchgate.net Theoretical studies have been employed to understand the conformational control and mechanisms of these cycloadditions. kib.ac.cn

Formal [3+1]-Cycloaddition Pathways for Cyclobutanol (B46151) Derivatives

A novel approach to constructing the cyclobutane ring is through a formal [3+1]-cycloaddition. This strategy has been successfully applied to the synthesis of 3-borylated cyclobutanols. nih.govresearchgate.netrsc.orgrsc.orgsemanticscholar.orgresearchgate.net In this reaction, epihalohydrins or epoxy alcohol derivatives act as C3-biselectrophiles, while lithiated 1,1-diborylalkanes serve as C1-bisnucleophiles. nih.govrsc.org This method allows for the rapid generation of molecular complexity and provides access to highly substituted borylated cyclobutanols. nih.gov The use of enantioenriched epibromohydrins can lead to enantioenriched cyclobutanol products with high enantiospecificity. nih.govresearchgate.netrsc.orgsemanticscholar.org Further mechanistic investigations are ongoing to fully understand the interplay between the substrate structure and the reaction mechanism. nih.govrsc.org

Metal-Mediated and Catalytic Approaches

Beyond palladium, other transition metals play a significant role in the catalytic synthesis of cyclobutane derivatives.

Cobalt-Catalyzed Carbon-Carbon Bond Forming Reactions

Cobalt catalysis has emerged as a powerful tool for the construction of cyclobutane rings. A series of unprecedented cobalt-catalyzed carbon-carbon bond-forming reactions of cyclobutenes have been developed, initiated by enantioselective carbometalation. researchgate.netacs.org These protocols allow for the diastereo- and enantioselective introduction of various functional groups. researchgate.netacs.org Mechanistic studies of the allyl addition revealed an unusual 1,3-cobalt migration followed by a β-carbon elimination cascade. acs.org

Cobalt complexes with bis(imino)pyridine ligands have been shown to be effective precatalysts for the intramolecular [2π+2π] cycloaddition of α,ω-dienes, yielding bicyclo[3.2.0]heptane derivatives. princeton.eduacs.org Mechanistic studies, including EPR spectroscopy, have identified the catalyst resting state and support a mechanism involving a C-C bond-forming oxidative cyclization followed by a turnover-limiting C(sp³)–C(sp³) reductive elimination. princeton.edu

Furthermore, cobalt catalysts have been developed for the enantioselective hydroacylation of dienyl aldehydes to form cyclobutanones. nih.gov The proposed mechanism involves a Co(0)/Co(II) cycle initiated by C-H bond activation. nih.gov Cationic cobalt(I) complexes have also proven to be effective catalysts for the enantioselective [2+2]-cycloaddition of alkynes and alkenyl derivatives to produce highly functionalized cyclobutenes. nih.gov

Ligand-Controlled Regiodivergent Aminocarbonylation of Cyclobutanols

A notable advancement in the synthesis of cyclobutane derivatives is the ligand-controlled regiodivergent aminocarbonylation of cyclobutanols. nih.govresearchgate.net This method provides a regioselective pathway to either 1,1- or 1,2-substituted cyclobutanecarboxamides while keeping the cyclobutane core intact. nih.govresearchgate.net The reaction demonstrates high functional group tolerance and stereoselectivity, making it a valuable tool for accessing complex molecules. nih.govresearchgate.net

The choice of ligand is crucial in directing the regioselectivity of the aminocarbonylation. For instance, palladium-catalyzed reactions can be steered towards the desired isomer by selecting appropriate phosphine ligands. researchgate.net The optimization of reaction conditions, such as the palladium source, ligand, carbon monoxide pressure, and solvent, has been systematically studied to maximize yield and regioselectivity. researchgate.net

Below is a table summarizing the optimization of catalyst systems for the aminocarbonylation of cyclobutanols, highlighting the effect of different ligands on the product distribution.

| Entry | Ligand | Yield (%) | Regioisomeric Ratio (rr) |

| 1 | Xantphos | 75 | 1:1.2 |

| 2 | NIXantphos | 82 | 1:20 |

| 3 | (4-CF3C6H4)3P | 92 | 23:1 |

| 4 | dppf | 65 | 1.5:1 |

| 5 | cataCXium® A | 58 | 1.1:1 |

Table 1: Influence of Ligand on Regioselectivity in the Aminocarbonylation of Cyclobutanols. Data derived from studies on palladium-catalyzed reactions. researchgate.net

This methodology has been successfully applied to the synthesis of pharmaceutically relevant molecules, including the inhibitor of RNA helicase DHX9, demonstrating its practical utility in drug discovery. nih.gov

Strain-Release Driven Synthetic Protocols

The inherent ring strain of small carbocycles like bicyclo[1.1.0]butanes (BCBs) provides a powerful thermodynamic driving force for their transformation into functionalized cyclobutane derivatives. nih.govresearchgate.net These strain-release driven reactions have emerged as a key strategy for accessing complex cyclobutane structures. researchgate.netresearchgate.net

One such approach involves the cobalt-catalyzed hydroaminocarbonylation of the C-C σ bond in BCBs to produce cyclobutanecarboxamides. researchgate.net This method takes advantage of the high reactivity of the central bond in BCBs, which can be selectively cleaved and functionalized. researchgate.net Another strategy is the photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade, which allows for the synthesis of polysubstituted cyclobutanes. researchgate.net

These protocols are valued for their ability to construct highly substituted and stereochemically complex cyclobutane rings that are challenging to access through traditional methods. rsc.orgnih.gov The development of these methods has significantly broadened the chemical space available for drug discovery and materials science. researchgate.netnih.gov

Rearrangement Reactions

Rearrangement reactions offer another powerful avenue for the synthesis of cyclobutane derivatives, often allowing for the construction of functional groups that are otherwise difficult to install.

Hofmann-type Rearrangement of this compound Derivatives

The Hofmann rearrangement, a classic organic reaction, converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org This reaction can be applied to this compound to yield cyclobutylamine (B51885). wikipedia.org Traditionally carried out under strongly basic conditions, a significant modification allows the reaction to proceed under mildly acidic conditions using hypervalent iodine reagents. wikipedia.orgresearchgate.net

This modified Hofmann rearrangement has been utilized in the synthesis of various amine-containing compounds and can be advantageous when dealing with base-sensitive substrates. thermofisher.com The reaction proceeds with retention of configuration of the migrating group. researchgate.net

Oxidative Rearrangement Utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as (bis(trifluoroacetoxy)iodo)benzene (PIFA), are versatile oxidants that can mediate a variety of rearrangement reactions under mild conditions. wikipedia.orgnih.govnih.gov In the context of this compound derivatives, these reagents facilitate oxidative rearrangements. researchgate.netrsc.org

For example, PIFA can be used to effect a Hofmann-type rearrangement of this compound to cyclobutylamine hydrochloride in aqueous-organic solvents at a mildly acidic pH. researchgate.net This method is notable for its operational simplicity and the complete retention of configuration of the cyclobutyl group during the migration. researchgate.net The mechanism involves the formation of an N-iodoamide intermediate, which then rearranges to an isocyanate that is subsequently hydrolyzed to the amine. wikipedia.orgresearchgate.net

The use of hypervalent iodine reagents has expanded the scope of the Hofmann rearrangement, providing a valuable alternative to the classical basic conditions. thermofisher.comsioc-journal.cn

Considerations for Scalable and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors. Key aspects include the cost and availability of starting materials, the efficiency and safety of the chemical processes, and the ease of purification of the final product.

For instance, a scalable synthesis of a cyclobutane-containing intermediate for a pharmaceutical candidate was developed starting from inexpensive materials. acs.org The route involved a double-alkylation reaction to form the cyclobutane ring, highlighting the importance of designing economically viable synthetic pathways for large-scale production. acs.org

Furthermore, process development often focuses on minimizing the number of synthetic steps, reducing waste, and avoiding the use of hazardous reagents. The development of catalytic methods, such as the aminocarbonylation of cyclobutanols, is particularly attractive for industrial applications due to their high efficiency and potential for atom economy. nih.gov The scalability of such processes is a critical factor in their industrial implementation. nih.gov

Reactivity and Chemical Transformations of the Cyclobutanecarboxamide Scaffold

Elucidation of Reaction Pathways and Mechanisms

The reactivity of the cyclobutanecarboxamide scaffold is diverse, allowing for modifications at the cyclobutane (B1203170) ring, the amide nitrogen, and the carbonyl group. Understanding the mechanisms of these transformations is crucial for the rational design of synthetic routes to complex molecules.

Substitution Reactions, including Nucleophilic Aromatic Substitution

Substitution reactions on the cyclobutane ring of this compound can be achieved through various methods, including palladium-catalyzed C-H activation. An auxiliary-aided, palladium-catalyzed approach allows for the highly diastereoselective direct bis-arylation of methylene (B1212753) C(sp³)–H bonds of cyclobutanecarboxamides. This method leads to the formation of trisubstituted cyclobutane scaffolds with an all-cis stereochemistry. acs.orgnih.gov The use of directing groups, such as 8-aminoquinoline (B160924), is crucial for the efficiency and selectivity of these reactions. acs.orgnih.gov For instance, the reaction of N-(quinolin-8-yl)this compound with aryl iodides in the presence of a palladium catalyst affords the corresponding bis-arylated products. nih.gov Interestingly, by controlling the stoichiometry of the aryl iodide, it is possible to achieve selective mono-arylation. nih.gov

While direct nucleophilic aromatic substitution (SNAr) on an aromatic ring bearing a this compound substituent is not extensively documented, the general principles of SNAr are well-established. chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com SNAr reactions typically require an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The nature of the leaving group is also a critical factor, with fluoride (B91410) often being a surprisingly good leaving group in this context due to its high electronegativity, which enhances the electrophilicity of the carbon atom being attacked. youtube.com

Reduction Reactions to Corresponding Amines or Alcohols

The amide functionality of this compound can be reduced to either an amine or an alcohol, depending on the reducing agent and reaction conditions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of amides to amines. This transformation is a valuable synthetic tool for accessing cyclobutylmethanamines. The general mechanism for the reduction of amides with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine.

While less common, the reduction of amides to alcohols can also be achieved. This transformation typically requires specific reagents and conditions that favor the cleavage of the C-N bond over the C-O bond after the initial hydride attack.

Oxidation Reactions Leading to Carboxylic Acids or Other Oxidized Derivatives

The oxidation of the this compound scaffold can lead to various products, including the corresponding carboxylic acid. While direct oxidation of the amide group to a carboxylic acid is challenging, N-substituted amines can be oxidized using systems like oxoammonium catalysts. wikipedia.orgorganic-chemistry.orgrsc.orgchemrxiv.orgtcichemicals.com These reactions proceed via a hydride transfer mechanism. organic-chemistry.orgchemrxiv.org The choice of catalyst and reaction conditions can be tuned to achieve the desired oxidation product. For instance, the use of specific oxoammonium salts in the presence of a suitable terminal oxidant can facilitate the conversion of N-substituted amines to their corresponding oxidized forms. organic-chemistry.org The direct conversion of the primary this compound to cyclobutanecarboxylic acid is a hydrolysis reaction rather than an oxidation.

Strategies for Scaffold Elaboration and Derivatization

The functionalization of the this compound scaffold is key to its utility in the synthesis of complex molecules and drug candidates. Various strategies have been developed to introduce new functional groups and control the stereochemistry of the cyclobutane ring.

Introduction of Specific Synthetic Handles (e.g., Boronic Esters, Halogen Atoms)

The introduction of synthetic handles such as boronic esters and halogen atoms onto the cyclobutane ring provides versatile points for further chemical modification. The preparation of borylated cyclobutanes is particularly valuable as the boron moiety can be readily transformed through a variety of cross-coupling reactions to form C-C, C-N, and C-O bonds. nih.gov One approach to synthesize 3-borylated cyclobutanols involves a formal [3+1]-cycloaddition of 1,1-diborylalkanes with epihalohydrins. nih.govresearchgate.net These borylated cyclobutanol (B46151) products can then be further derivatized. researchgate.net

Halogenation of the cyclobutane ring provides another important synthetic handle. Radical halogenation can be used to introduce chlorine or bromine atoms onto the cyclobutane scaffold. rsc.org Halogenation of an amine motif can also activate an otherwise inert C-N bond, enabling intramolecular substitution reactions. rsc.org

A ligand-controlled, regiodivergent aminocarbonylation of cyclobutanols offers a direct route to both 1,1- and 1,2-substituted cyclobutanecarboxamides. nih.gov This palladium-catalyzed reaction demonstrates excellent functional group tolerance, allowing for the incorporation of various substituents, including halogens. nih.gov

| Aniline Derivative | Substituent | Product | Yield (%) |

|---|---|---|---|

| 4-Fluoroaniline (B128567) | -F | N-(4-fluorophenyl)this compound | 85 |

| 4-Chloroaniline | -Cl | N-(4-chlorophenyl)this compound | 88 |

| 4-Bromoaniline | -Br | N-(4-bromophenyl)this compound | 90 |

| 4-Methoxyaniline | -OCH₃ | N-(4-methoxyphenyl)this compound | 92 |

Stereospecific Functionalization of Cyclobutane Rings

Controlling the stereochemistry of the cyclobutane ring is a critical aspect of synthesizing complex molecules. As mentioned earlier, the auxiliary-aided palladium-catalyzed direct arylation of cyclobutanecarboxamides proceeds with high diastereoselectivity, yielding all-cis trisubstituted products. acs.orgnih.gov210.212.36 This stereochemical outcome is directed by the auxiliary group, which coordinates to the palladium catalyst and guides the C-H activation and subsequent arylation to a specific face of the cyclobutane ring. acs.org

The development of diastereoselective methods for the synthesis of functionalized cyclobutanes is an active area of research. For example, a heterogeneous palladium-catalyzed oxidative carbocyclization-borylation of enallenols has been developed for the diastereoselective synthesis of cyclobutenols. diva-portal.org Furthermore, the synthesis of 3-borylated cyclobutanols from enantioenriched epibromohydrins proceeds with high levels of enantiospecificity, providing access to chiral cyclobutane building blocks. researchgate.net

| Aryl Iodide | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Iodobenzene | cis,cis-N-(quinolin-8-yl)-2,4-diphenylcyclobutane-1-carboxamide | 85 | >20:1 |

| 4-Iodotoluene | cis,cis-N-(quinolin-8-yl)-2,4-di-p-tolylcyclobutane-1-carboxamide | 82 | >20:1 |

| 1-Iodo-4-methoxybenzene | cis,cis-N-(quinolin-8-yl)-2,4-bis(4-methoxyphenyl)cyclobutane-1-carboxamide | 78 | >20:1 |

| 1-Iodo-4-fluorobenzene | cis,cis-N-(quinolin-8-yl)-2,4-bis(4-fluorophenyl)cyclobutane-1-carboxamide | 80 | >20:1 |

Synthesis of Multi-Substituted this compound Architectures

The creation of cyclobutane rings bearing multiple substituents with defined stereochemistry is a significant challenge in organic synthesis. Several modern synthetic strategies have been developed to address this, enabling access to a wide array of complex this compound architectures.

C–H Functionalization Logic: A powerful strategy for synthesizing unsymmetrical, multi-substituted cyclobutanes involves the direct functionalization of C–H bonds. acs.orgnih.gov This approach often utilizes a directing group to control the position of the new substituent. For instance, N-(quinolin-8-yl)this compound can be used as a starting material where the quinoline (B57606) auxiliary directs a palladium catalyst to activate and subsequently arylate the C(sp³)–H bonds at the β-position of the cyclobutane ring. acs.org This method allows for the sequential and highly diastereoselective introduction of two different aryl groups, leading to trisubstituted cyclobutanes with an all-cis stereochemistry. acs.orgacs.org This strategy transforms a simple cyclobutane core into a complex scaffold by viewing the carboxamide's auxiliary as a latent directing group. acs.orgnih.gov

Regiodivergent Aminocarbonylation: A ligand-controlled, palladium-catalyzed regiodivergent aminocarbonylation of cyclobutanols offers a direct route to either 1,1- or 1,2-substituted cyclobutanecarboxamides from the same starting materials. nih.govnih.govresearchgate.net The choice of phosphine (B1218219) ligand dictates the regioselectivity of the reaction. This method is notable for keeping the cyclobutane core intact while installing both the carboxamide and another substituent, demonstrating high functional group compatibility and stereoselectivity. nih.govnih.gov

Strain-Release-Driven Syntheses: The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them versatile precursors for substituted cyclobutanes. researchgate.netnih.gov Ring-opening reactions of BCBs, often bearing an acyl group, provide a reliable method for synthesizing functionalized cyclobutanes. researchgate.netresearchgate.net Catalyst-controlled, regiodivergent hydrophosphination of acyl BCBs can yield either 1,1,3-functionalized or 1,2,3-trisubstituted cyclobutanes with high diastereoselectivity. researchgate.net Similarly, a diastereoselective 1,3-nitrooxygenation of BCBs using tert-butylnitrite and TEMPO allows access to 1,1,3-trisubstituted cyclobutanes. nih.gov These methods leverage the strain energy of BCBs to drive the formation of complex cyclobutane structures. researchgate.netnih.gov

Michael Addition to Cyclobutenes: The diastereoselective Michael addition of nucleophiles to cyclobutene (B1205218) derivatives is another effective method for producing substituted cyclobutane amides. researchgate.netnih.gov For example, the addition of thiols to cyclobutene amides in the presence of a base like DBU can produce thio-substituted cyclobutanes with high diastereoselectivity. rsc.orgnih.gov Furthermore, using a chiral organocatalyst can achieve high enantioselectivity. rsc.orgnih.gov This approach has also been extended to N-nucleophiles, such as imidazoles and other azoles, to create N-heterocycle-substituted cyclobutanes. researchgate.netnih.gov

| Methodology | Key Features | Type of Substitution | References |

|---|---|---|---|

| Auxiliary-Directed C–H Functionalization | Diastereoselective, sequential introduction of substituents. | β,β'-diarylation (all-cis) | acs.orgacs.org |

| Regiodivergent Aminocarbonylation | Ligand-controlled regioselectivity from cyclobutanol precursors. | 1,1- and 1,2-disubstitution | nih.govnih.gov |

| Bicyclo[1.1.0]butane Ring-Opening | Strain-release driven; catalyst-controlled regioselectivity. | 1,1,3- and 1,2,3-trisubstitution | nih.govresearchgate.net |

| Michael Addition to Cyclobutenes | Diastereoselective and potentially enantioselective addition of heteroatom nucleophiles. | 1,2-disubstitution | nih.govrsc.orgnih.gov |

Ring Opening Reactions of Cyclobutane Systems

The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing pathways to linear or larger cyclic structures. acs.org

Ring-Opening Metathesis Polymerization (ROMP): Secondary amides derived from 1-cyclobutenecarboxylic acid are effective monomers for Ring-Opening Metathesis Polymerization (ROMP). nih.govacs.org Using ruthenium-based catalysts, such as Grubbs catalysts, these cyclobutene derivatives undergo polymerization to yield translationally invariant polymers with E-olefins. nih.gov The reaction rate can be significantly influenced by factors like solvent polarity, with nonpolar solvents sometimes accelerating polymerization through hydrogen-bonding interactions. acs.org In contrast, some related cyclobutene derivatives, like carboxylate esters and tertiary amides, may undergo a single ring-opening event without subsequent polymerization. nih.govnih.gov

Selective C-C Bond Cleavage and Rearrangement: Specific C-C bonds within complex cyclobutane systems can be selectively cleaved, leading to ring expansion. In one instance, the attempted reductive debenzylation of a heteroanellated azabicyclo[4.2.0]octane, which contains a cyclobutane ring, unexpectedly resulted in the cleavage of a C-C bond of the cyclobutane, leading to the formation of an eight-membered lactam ring (an azocane). researchgate.net Another powerful transformation is the retro-benzilic acid rearrangement. researchgate.netwikipedia.orguomustansiriyah.edu.iqnih.govresearchgate.net This reaction, applied to a heteroanellated hydroxycyclobutanecarboxylate, facilitated a ring expansion to a cyclopentadione derivative in good yield. researchgate.net This rearrangement typically involves the 1,2-rearrangement of a 1,2-diketone or its equivalent to form an α-hydroxy–carboxylic acid, and in cyclic systems, it results in ring contraction or expansion. researchgate.netwikipedia.orgbeilstein-journals.org

Radical Ring-Opening of Bicyclobutanes: While many ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) lead to substituted cyclobutanes via β-bond cleavage, α-selective ring-opening provides an alternative reaction pathway. researchgate.netnih.gov A visible light-induced photoredox-catalyzed reaction of 1,3-disubstituted acyl BCBs with alkyl radicals leads to an exclusive α-selective ring-opening. nih.govrsc.orgbohrium.comrsc.org This process generates functionalized cyclobutenes, providing a modular method for accessing these valuable synthetic intermediates. rsc.orgrsc.org The reaction is compatible with Weinreb amide-derived BCBs, showcasing its utility for precursors of cyclobutanecarboxamides. nih.gov

| Reaction Type | Substrate | Key Conditions | Product | References |

|---|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Secondary amides of 1-cyclobutene | Ruthenium catalyst (e.g., Grubbs catalyst) | Linear polymer | nih.govacs.org |

| Selective C-C Bond Cleavage | Heteroanellated azabicyclo[4.2.0]octane | Reductive debenzylation conditions | Eight-membered lactam (azocane) | researchgate.net |

| Retro-Benzilic Acid Rearrangement | Hydroxycyclobutanecarboxylate derivative | Base- or acid-catalyzed | Cyclopentadione derivative (ring expansion) | researchgate.net |

| α-Selective Radical Ring-Opening | Acyl bicyclo[1.1.0]butanes | Visible light, photoredox catalyst, alkyl radical precursor | Functionalized cyclobutene | nih.govrsc.orgrsc.org |

Stereochemical Control in Cyclobutanecarboxamide Synthesis

Principles of Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, a critical consideration in drug development as different enantiomers can have vastly different physiological effects. Key strategies in the asymmetric synthesis of cyclobutanecarboxamides include enantioselective synthesis through chiral induction, the use of chiral catalysts and ligands, and the application of chiral auxiliaries.

Enantioselective synthesis refers to a chemical reaction that preferentially results in one of two enantiomers. baranlab.org Chiral induction is the process by which a chiral entity, present in the reaction, influences the formation of a new chiral center, leading to an excess of one enantiomer over the other. In the context of cyclobutanecarboxamide synthesis, this can be achieved by employing chiral starting materials, reagents, or catalysts that create a chiral environment, thereby directing the stereochemical outcome of the reaction. For instance, the inherent chirality in a starting material can guide the stereoselective formation of new stereocenters during ring formation or functionalization.

Catalytic asymmetric synthesis has emerged as a powerful tool for the efficient construction of chiral molecules. baranlab.orgharvard.edu This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. The catalyst, often a metal complex coordinated to a chiral ligand, creates a chiral pocket or environment that selectively binds one enantiomer of a prochiral substrate or transition state, leading to the preferential formation of one product enantiomer.

Several catalytic systems have been successfully employed in the asymmetric synthesis of cyclobutane (B1203170) derivatives. For example, rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes has been reported to produce chiral, substituted cyclobutanes with high enantiomeric excess. nih.gov In this process, a chiral phosphine (B1218219) ligand, such as Me-Duphos, coordinates to the rhodium center, creating a chiral catalyst that directs the addition of the salicylaldehyde (B1680747) to the cyclobutene (B1205218) in an enantioselective manner. nih.gov Similarly, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylate esters, using chiral diene ligands, has proven effective for the synthesis of chiral cyclobutanes with high diastereo- and enantioselectivity. rsc.org

Visible-light-induced asymmetric [2+2] photocycloaddition of alkenes is another strategy for synthesizing chiral cyclobutanes. chemistryviews.org This method can be challenging due to the need for directing groups. However, recent advancements have led to the development of directing-group-free enantioselective [2+2] photocycloaddition reactions. chemistryviews.org One such approach involves an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, which proceeds in a cascade fashion to yield enantioenriched cyclobutane derivatives. chemistryviews.org

Table 1: Examples of Chiral Catalysts and Ligands in Asymmetric Cyclobutane Synthesis

| Catalyst System | Chiral Ligand | Reaction Type | Product Type | Ref. |

| [Rh(cod)OH]₂ | Me-Duphos | Asymmetric Hydrometallation | Acylated Cyclobutanes | nih.gov |

| Rhodium Complex | Chiral Diene Ligands | Asymmetric 1,4-Addition | Arylated Cyclobutanes | rsc.org |

| [Ir(cod)Cl]₂ | Chiral Phosphoramidite (B1245037) | Asymmetric Allylic Etherification/[2+2] Photocycloaddition | Oxa- mdpi.comacs.org-bicyclic Heptanes | chemistryviews.org |

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed, yielding the enantioenriched product and often allowing for the recovery and reuse of the auxiliary. wikipedia.org This strategy has been widely applied in the synthesis of various chiral compounds, including cyclobutane derivatives. harvard.eduresearchgate.netnih.gov

In the synthesis of cyclobutanecarboxamides, a chiral amine can be used as an auxiliary. For example, ω-unsaturated amides derived from chiral pyrrolidines can be converted into keteniminium salts, which then undergo an intramolecular [2+2] cycloaddition to produce chiral cyclobutanones with high facial selectivity. researchgate.net The chiral pyrrolidine (B122466) auxiliary effectively controls the stereochemistry of the cycloaddition, and can be subsequently cleaved to afford the desired cyclobutanone. Evans' oxazolidinone auxiliaries are another class of widely used chiral auxiliaries that have been applied to various stereoselective transformations, including alkylation and aldol (B89426) reactions, which can be steps in the synthesis of complex cyclobutane structures. researchgate.net

The 8-aminoquinoline (B160924) group has also been employed as a directing group and a chiral auxiliary precursor in the synthesis of cyclobutane derivatives with three contiguous stereocenters. researchgate.net This auxiliary directs a C(sp³)–H arylation reaction, and can be effectively removed later in the synthetic sequence. researchgate.net

Diastereoselective Methodologies

When a molecule has more than one stereocenter, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Diastereoselective synthesis aims to control the relative stereochemistry of these multiple stereocenters. nih.gov

The construction of cyclobutane rings with multiple, adjacent (contiguous) stereocenters presents a significant synthetic challenge. researchgate.netnih.gov The relative orientation of substituents on the cyclobutane ring can be controlled through various diastereoselective reactions. For instance, a palladium-catalyzed, directing group-aided functionalization of inactive prochiral C(sp³)–H bonds has been utilized to achieve the stereoselective construction of stereo-arrays in organic compounds. researchgate.net

Ring contraction of readily accessible pyrrolidines using iodonitrene chemistry is another method for the stereospecific synthesis of multisubstituted cyclobutanes containing multiple contiguous stereocenters. nih.govacs.org This method involves a radical pathway and allows for the transfer of stereochemical information from the starting pyrrolidine to the cyclobutane product. acs.org Furthermore, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs) provides a route to multi-substituted cyclobutanes with high diastereoselectivity. nih.govsemanticscholar.org Depending on the copper(I) or copper(II) catalyst system used, different diastereomers of functionalized cyclobutanes can be obtained. nih.gov

The formation of an "all-cis" substitution pattern on a cyclobutane ring, where all substituents are on the same face of the ring, is thermodynamically unfavorable. acs.org As a result, developing catalytic asymmetric methods for their synthesis has been a significant challenge. acs.org Despite this, methods have been developed to achieve this specific stereochemistry.

One approach involves the direct bis-arylation of a this compound via a double C–H activation. acs.org This reaction, aided by an auxiliary, can lead to trisubstituted cyclobutane scaffolds with three contiguous stereocenters and an all-cis stereochemistry. acs.org Another strategy involves reversing the order of synthetic operations in a sequence of C–H monoarylation and olefination reactions on a cyclobutane core. nih.gov This can lead to the facile formation of a tetrasubstituted all-cis cyclobutane. nih.gov

The development of these stereocontrolled synthetic methodologies is crucial for accessing specific isomers of cyclobutanecarboxamides, which is essential for investigating their structure-activity relationships and advancing their potential as therapeutic agents.

Enantioselective Construction of Chiral this compound Scaffolds

The development of catalytic enantioselective methods to access chiral cyclobutane frameworks has been a significant area of research. These strategies often rely on the use of chiral catalysts to control the formation of stereocenters during the construction of the four-membered ring.

One notable approach involves a cascade reaction combining iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] photocycloaddition. nih.govchemistryviews.orgbohrium.com This method utilizes readily available cinnamyl alcohols and branched allyl acetates to produce enantioenriched oxa- acs.orgresearchgate.net-bicyclic heptanes, which serve as versatile precursors to chiral cyclobutane derivatives. nih.govchemistryviews.org The reaction proceeds with high diastereoselectivity and excellent enantioselectivity, often exceeding 99% ee. nih.gov A key advantage of this one-pot process is the simultaneous addition of all substrates and catalysts, simplifying the operational procedure. nih.govchemistryviews.org

Another powerful strategy for constructing enantiomerically enriched cyclobutanes is a three-component process involving the Rh₂(S-NTTL)₄-catalyzed reaction of t-butyl (E)-2-diazo-5-arylpent-4-enoates. acs.org This reaction generates enantiomerically enriched bicyclobutanes, which can then undergo a homoconjugate addition and enolate trapping sequence to yield densely functionalized cyclobutanes with high diastereoselectivity. acs.org

Furthermore, cobalt-catalyzed enantioselective [2+2]-cycloaddition reactions between alkynes and alkenyl derivatives have emerged as a broadly applicable method for synthesizing a diverse range of chiral cyclobutenes. nih.gov These cyclobutenes are valuable intermediates that can be readily converted to the corresponding saturated cyclobutane systems. The use of earth-abundant cobalt catalysts makes this an attractive and sustainable approach. nih.gov

More directly, the synthesis of chiral scaffolds based on polyfunctional cyclobutane β-amino acids provides a pathway to chiral cyclobutanecarboxamides through selective transformations of conveniently protected amino acid precursors. researchgate.net These methods allow for the introduction of additional functional groups, expanding the chemical space accessible from these chiral building blocks. researchgate.net

| Method | Catalyst/Reagent | Precursors | Key Features | Ref |

| Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition | [Ir(cod)Cl]₂, chiral phosphoramidite ligand, Ir(dFppy)₃ (photosensitizer) | Cinnamyl alcohols, Allyl acetates | High diastereo- and enantioselectivity (>99% ee), operational simplicity. | nih.govchemistryviews.org |

| Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition | Rh₂(S-NTTL)₄ | t-butyl (E)-2-diazo-5-arylpent-4-enoates | Access to densely functionalized, enantiomerically enriched cyclobutanes. | acs.org |

| Cobalt-catalyzed Enantioselective [2+2]-Cycloaddition | Cobalt complexes with chiral ligands | Alkynes, Alkenyl derivatives | Broad substrate scope, use of earth-abundant metal. | nih.gov |

| Transformations of Cyclobutane β-Amino Acids | Standard peptide coupling and protecting group manipulations | Protected cyclobutane β-amino acids | Access to polyfunctional chiral this compound scaffolds. | researchgate.net |

Synthesis and Conformational Aspects of Axially Chiral Amide Derivatives

Axial chirality, arising from hindered rotation around a single bond, adds another layer of stereochemical complexity and has been a subject of growing interest in the context of cyclobutanecarboxamides. The restricted rotation around the amide C-N bond, influenced by the steric bulk of the substituents on both the nitrogen and the carbonyl carbon, can lead to stable, isolable atropisomers.

A significant breakthrough in this area is the phosphoric acid-catalyzed enantioselective condensation between N-arylcarbamyl cyclobutanones and hydroxylamines, which directly affords axially chiral cyclobutanamides. This method provides a direct entry into this unique class of chiral compounds.

The conformational behavior of these axially chiral amides is a key aspect of their stereochemistry. The barrier to rotation around the C-N amide bond is a critical parameter that determines the stability of the atropisomers. This rotational barrier can be studied experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com By monitoring the coalescence of signals from the different conformers at varying temperatures, the free energy of activation (ΔG‡) for the rotational process can be determined. researchgate.netmdpi.com

Computational methods, such as Density Functional Theory (DFT) calculations, provide a powerful tool to complement experimental studies. mdpi.comnih.gov These calculations can model the transition states for C-N bond rotation and provide insights into the electronic and steric factors that influence the rotational barrier. nih.gov For instance, the presence of bulky ortho-substituents on an N-aryl group significantly hinders rotation and increases the rotational barrier. mdpi.com The cyclobutane ring itself, with its puckered conformation and defined substitution patterns, plays a crucial role in establishing the steric environment that gives rise to stable axial chirality. The non-planar nature of the cyclobutane ring can create a more rigid and sterically demanding scaffold compared to acyclic analogues, thereby favoring the isolation of stable atropisomers. nih.gov

The study of sterically hindered amides has shown that increasing steric bulk can lead to distortions in the amide bond, including twisting, which can, in turn, affect the rotational barrier. nih.gov In the context of N-aryl cyclobutanecarboxamides, the interplay between the substitution on the aryl ring and the substituents on the cyclobutane ring dictates the conformational landscape and the stability of the axial chirality.

| Compound Type | Synthetic Method | Analytical Techniques for Conformational Study | Key Conformational Aspect |

| Axially Chiral Cyclobutanamides | Phosphoric acid-catalyzed enantioselective condensation | Dynamic NMR, DFT Calculations | Hindered rotation around the C-N amide bond (atropisomerism). |

| Sterically Hindered Acyclic Amides | Various amidation reactions | Dynamic NMR, X-ray Crystallography, DFT | C-N bond twisting and its effect on rotational barriers. |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential computational techniques for exploring the behavior of cyclobutanecarboxamide. nih.gov These approaches allow researchers to build three-dimensional models of the molecule and simulate its dynamic behavior, providing a "computational microscope" to view atomic-level interactions. nih.gov

Molecular Dynamics (MD) simulations, for instance, apply the laws of classical mechanics to predict the movement of atoms in the molecule over time. youtube.com This can reveal how this compound interacts with its environment, such as solvents or biological macromolecules. By simulating these "jigglings and wigglings of atoms," scientists can understand the molecule's flexibility and intermolecular interactions. nih.gov

For more complex scenarios, such as enzymatic reactions involving this compound, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. nih.gov In this approach, the reactive core of the system is treated with high-accuracy quantum mechanics, while the surrounding environment (e.g., the rest of a protein) is modeled using less computationally intensive molecular mechanics. nih.gov This dual approach balances accuracy and computational feasibility, making it possible to study reactions in large biological systems. nih.gov

Table 1: Applications of Molecular Modeling and Simulation for this compound

| Simulation Technique | Application | Insights Gained |

|---|---|---|

| Molecular Dynamics (MD) | Simulating the molecule in an aqueous solution. | Understanding solvation, hydrogen bonding patterns, and overall molecular flexibility. |

| QM/MM | Modeling the interaction of this compound with an enzyme active site. | Elucidating binding modes, reaction mechanisms, and the role of specific amino acid residues. |

| Monte Carlo (MC) | Exploring conformational space. | Identifying low-energy conformers and understanding the conformational landscape of derivatives. |

Density Functional Theory (DFT) Calculations for Elucidating Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules like this compound. mdpi.comyoutube.com DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial variables, making it more computationally efficient than traditional wave-function-based methods. mdpi.comyoutube.com

DFT calculations are instrumental in optimizing the molecular geometry of this compound to find its most stable three-dimensional structure. These calculations also provide valuable information about the molecule's electronic properties. For example, mapping the electrostatic potential (ESP) onto the electron density surface can reveal the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Furthermore, DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Table 2: DFT-Calculated Properties of this compound

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms. | Provides accurate bond lengths, bond angles, and dihedral angles. |

| Electrostatic Potential (ESP) | The charge distribution across the molecule. | Identifies sites susceptible to nucleophilic or electrophilic attack. nih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. mdpi.com |

Prediction of Chemical Reactivity and Exploration of Reaction Pathways

Computational methods are pivotal in predicting the chemical reactivity of this compound and exploring potential reaction pathways. mdpi.com DFT-based reactivity descriptors, such as Fukui functions, are used to identify which atoms within the molecule are most likely to participate in different types of reactions. nih.gov The Fukui function helps to pinpoint sites for nucleophilic, electrophilic, and radical attacks. nih.gov

By calculating the potential energy surfaces for proposed reactions, theoretical chemists can map out the entire course of a chemical transformation. mdpi.com This involves identifying reactants, products, intermediates, and the transition states that connect them. This exploration allows for the prediction of the most favorable reaction pathway by comparing the activation energies of competing mechanisms. mdpi.com For instance, in the aminocarbonylation of cyclobutanols to form cyclobutanecarboxamides, computational studies can help verify the role of key intermediates, such as cyclobutene (B1205218), and elucidate the mechanism of palladium-catalyzed reactions. nih.gov

These predictive capabilities accelerate the discovery of new reactions and optimize existing synthetic routes by providing a theoretical framework to understand and control chemical outcomes. mdpi.com

Conformational Analysis of this compound Derivatives

The biological activity and physical properties of this compound derivatives are heavily influenced by their three-dimensional shape or conformation. unicamp.br Conformational analysis is the study of the different spatial arrangements of atoms that arise from rotation around single bonds. chemistrysteps.com The cyclobutane (B1203170) ring is not planar; it exists in a puckered conformation to relieve angle and torsional strain. acs.org This puckering influences the orientation of substituents on the ring, including the carboxamide group.

Computational methods are used to determine the relative stabilities of different conformers. By calculating the potential energy of the molecule as a function of bond rotation, researchers can identify the lowest-energy (most stable) conformations. For this compound, this involves analyzing the orientation of the carboxamide group relative to the puckered ring. The substituent can occupy positions that are analogous to the axial and equatorial positions in cyclohexane. sapub.org

The interplay of steric and electronic effects determines the preferred conformation. For example, large substituents generally prefer the less sterically hindered equatorial-like position to avoid unfavorable 1,3-diaxial interactions. sapub.org Understanding these conformational preferences is crucial, as the specific shape of a molecule often dictates how it interacts with biological targets. utdallas.edu

Table 3: Conformational Preferences in a Substituted this compound

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | Carboxamide Equatorial-like | 0.00 | 85 |

| B | Carboxamide Axial-like | 1.20 | 15 |

Note: Data are hypothetical and for illustrative purposes to demonstrate the energy differences typically observed between conformers.

Characterization of Transition States and Elucidation of Reaction Mechanisms

A primary goal of computational chemistry is to elucidate reaction mechanisms by characterizing the transition state—the highest energy point along the reaction pathway. masterorganicchemistry.comyoutube.com The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Computational chemists use various algorithms to locate the transition state geometry on the potential energy surface. Once found, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. youtube.com

The energy difference between the reactants and the transition state is the activation energy (Ea), a key factor that determines the reaction rate. utdallas.edu By calculating activation energies for different possible mechanistic pathways, researchers can determine the most likely route a reaction will take. nih.gov For example, computational studies can distinguish between different stereochemical outcomes or regioselective pathways, such as in the ligand-controlled aminocarbonylation of cyclobutanols where different products are formed depending on the reaction conditions. nih.gov This detailed mechanistic understanding is invaluable for designing more efficient and selective chemical syntheses. nih.gov

Structural Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For cyclobutanecarboxamide, ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon frameworks, respectively, confirming the presence and connectivity of the cyclobutane (B1203170) ring and the carboxamide functional group.

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule gives rise to a distinct signal, characterized by its chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons). The spectrum of this compound is expected to show three main groups of signals corresponding to the chemically distinct protons: the amide (-NH₂), the methine (-CH-), and the methylene (B1212753) (-CH₂-) protons of the cyclobutane ring.

The two protons of the amide group are expected to appear as a broad singlet. The single methine proton, being attached to both the ring and the electron-withdrawing carboxamide group, would appear downfield. The six methylene protons on the cyclobutane ring are chemically non-equivalent and would present as complex multiplets due to coupling with each other and the methine proton.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 5.5 - 7.5 | Broad Singlet | 2H |

| -CH-C=O | 2.8 - 3.2 | Multiplet (Quintet) | 1H |

| Ring -CH₂- (alpha to CH) | 2.1 - 2.4 | Multiplet | 4H |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. In a standard broadband-decoupled spectrum, each chemically unique carbon atom produces a single peak. This compound has four distinct carbon environments: the carbonyl carbon of the amide, the methine carbon, and two sets of methylene carbons in the cyclobutane ring.

The carbonyl carbon (C=O) is significantly deshielded and appears at the downfield end of the spectrum (typically 170-185 ppm) whitman.edu. The methine carbon, attached to the carbonyl group, appears at an intermediate chemical shift. The methylene carbons of the cyclobutane ring are found in the upfield, or alkane, region of the spectrum whitman.eduoregonstate.edu.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | 175 - 180 |

| -C H-C=O | 40 - 45 |

| Ring -C H₂- (alpha) | 24 - 28 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization chemguide.co.uklibretexts.org.

For this compound (C₅H₉NO), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, which is approximately 99.13 g/mol nih.gov. The energetic molecular ions can break apart into smaller, characteristic fragment ions. Common fragmentation pathways for this compound would include:

Alpha-cleavage: Breakage of the bond between the cyclobutane ring and the carbonyl group, leading to the loss of the amide radical (•CONH₂) to form a stable cyclobutyl cation at m/z 55.

Ring Cleavage: A characteristic fragmentation of cyclobutane rings is the loss of a neutral ethene molecule (C₂H₄, 28 Da) whitman.edu. This would result in a fragment ion at m/z 71.

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental composition. The theoretical exact mass of this compound (C₅H₉NO) is 99.068413911 Da nih.gov. An HRMS measurement yielding a mass very close to this value would unambiguously confirm the molecular formula, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry ajprd.com. Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of LC that uses smaller column particles to achieve faster and more efficient separations ajprd.com.

These techniques are instrumental in assessing the purity of a this compound sample. When a solution of the compound is injected into a UPLC system, it travels through a chromatographic column. If the sample is pure, it will emerge as a single, sharp peak at a characteristic retention time. This peak then enters the mass spectrometer, which acts as a highly specific detector. Using a soft ionization technique like electrospray ionization (ESI), the mass spectrometer would detect the protonated molecule [M+H]⁺ at m/z 100, confirming both the identity and purity of the compound eluting from the column researchgate.netrsc.org.

X-Ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation

For this compound, a single-crystal X-ray diffraction analysis would reveal the specific conformation of the cyclobutane ring. Four-membered rings are not planar; they adopt a puckered conformation to alleviate angular and torsional strain. Crystallographic data would provide the exact degree of this puckering. Furthermore, the analysis would detail the geometry of the amide group and show how molecules pack together in the crystal lattice, likely revealing intermolecular hydrogen bonding between the amide N-H protons and the carbonyl oxygen of neighboring molecules.

While X-ray crystallography is the gold standard for determining absolute stereochemistry, the parent molecule this compound is achiral and does not possess any stereocenters. However, for substituted or derivatized versions of this compound that are chiral, this technique would be essential for unambiguously assigning the absolute configuration of each stereocenter.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Chromatographic Methods for Purification and Analytical Separation

Chromatography is an essential technique for both the purification of this compound after synthesis and its analytical separation for purity assessment and characterization. Various chromatographic methods, including liquid chromatography (LC), thin-layer chromatography (TLC), and gas chromatography (GC), are employed, leveraging the compound's physicochemical properties to achieve effective separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Research Findings: While specific HPLC methods for the parent this compound are not extensively detailed in readily available literature, methods for structurally similar compounds, such as small carboxylic acids and amides, provide a strong basis for method development. For instance, the analysis of cyclopropanecarboxylic acid has been achieved using a mixed-mode Primesep B column with a mobile phase of acetonitrile and water, buffered with sulfuric acid, and detected via UV absorption at 210 nm sielc.com.

For chiral separations of this compound derivatives, chiral stationary phases (CSPs) are crucial. Cyclodextrin-based CSPs have proven effective for separating a wide range of chiral analytes, including compounds with amide functionalities. researchgate.netnih.govspringernature.com The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the chiral analyte and the cyclodextrin cavity. The choice of the specific cyclodextrin derivative (e.g., dimethylphenyl carbamate functionalized β-cyclodextrin) and the mobile phase composition (normal-phase, reversed-phase, or polar organic mode) are critical for achieving enantioselectivity. researchgate.netresearchgate.net

Table 6.4.1: Illustrative HPLC Conditions for Analysis of Small Carboxylic Amides

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18; Chiral (e.g., Cyclodextrin-based) |

| Mobile Phase | Acetonitrile/Water gradient with acid modifier (e.g., 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 210 nm); Mass Spectrometry (MS) |

| Temperature | 25 - 40 °C |

Gas Chromatography (GC)

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability for optimal separation and detection.

Research Findings: GC analysis has been utilized to determine the regioisomeric ratios of substituted this compound products following synthesis nih.gov. GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) provides both quantitative data and structural information. The choice of a capillary column with a specific stationary phase (e.g., HP-PONA, a non-polar phase) is critical for resolving isomers researchgate.net. The temperature program, including initial temperature, ramp rate, and final temperature, is optimized to ensure efficient separation of the components in a mixture researchgate.net.

Table 6.4.2: Typical Gas Chromatography (GC) Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Capillary column (e.g., HP-PONA, DB-5ms) |

| Carrier Gas | Helium or Argon |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial Temp: 40-60°C, Ramp: 5-10°C/min, Final Temp: 250-280°C |

| Detector | Flame Ionization Detector (FID); Mass Spectrometry (MS) |

| Detector Temperature | 250 - 300 °C |

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. chemistryhall.comaga-analytical.com.plnih.gov Column chromatography, often using silica gel, is the standard method for the preparative purification of this compound and its derivatives after synthesis. nih.govacs.org

Research Findings: In the synthesis of various this compound derivatives, reactions are frequently monitored by TLC on silica gel plates (e.g., E. Merck 60F-254) acs.org. Visualization is typically achieved using a UV lamp (at 254 nm) or by staining with reagents like potassium permanganate, which react with the compound to produce a visible spot acs.orgcell.com. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification chemistryhall.com.

For purification, flash column chromatography with silica gel is the most common approach. acs.org A solvent system (eluent), often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is selected based on TLC trials to achieve optimal separation of the desired product from starting materials and byproducts. For example, a mixture of 30% ethyl acetate in hexanes has been used to purify related compounds acs.org.

Table 6.4.3: TLC and Column Chromatography Conditions

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel (e.g., Silica gel 60) |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate mixtures; Dichloromethane |

| Application | Reaction monitoring (TLC); Preparative purification (Column) |

| Visualization (TLC) | UV light (254 nm); Staining agents (Potassium permanganate) |

Cyclobutanecarboxamide As a Versatile Synthetic Scaffold in Advanced Chemical Synthesis

Role as a Key Building Block in Complex Organic Molecule Construction

The cyclobutane (B1203170) framework is a recurring motif in a wide array of natural products that exhibit significant biological activities, including terpenoids, alkaloids, and steroids. rsc.org Consequently, cyclobutane derivatives, including cyclobutanecarboxamide, are highly sought-after building blocks in target-oriented synthesis. acs.org The carboxamide functional group, in particular, offers a versatile handle for synthetic transformations. It can act as a directing group for C–H functionalization reactions, enabling the precise and stereocontrolled installation of additional functional groups onto the cyclobutane ring. acs.orgnih.gov

This strategic approach simplifies the construction of stereochemically complex molecules by using the pre-existing stereocenter of the scaffold to guide subsequent reactions. nih.gov For instance, in the synthesis of pseudodimeric natural products like the piperarborenine family, a carbonyl group directly attached to the cyclobutane ring is envisioned as a latent directing group for C-H functionalization, streamlining the synthesis of these intricate structures. acs.orgnih.gov The utility of such building blocks is further demonstrated in their application to construct diverse molecular architectures, from bioactive alkaloids to complex polymers. nih.govnih.gov Organic compounds, in their vast diversity, form the basis of all living organisms and are central to the development of medicines and materials. longdom.org

Table 1: Examples of Complex Molecules Incorporating the Cyclobutane Scaffold

| Target Molecule Class | Key Cyclobutane Building Block Example | Synthetic Utility |

|---|---|---|

| Piperarborenine Alkaloids | Substituted this compound | Serves as a core scaffold for C-H functionalization to build pseudodimeric structures. acs.orgnih.gov |

| Dictazole Alkaloids | 1,1-Cyclobutanedicarboxylate derivative | Acts as a precursor for constructing the highly substituted cyclobutane core. acs.org |

| Cyclobutane Amino Acids | 2-Acylaminoacrylates | Undergo [2+2] cycloaddition to form the cyclobutane amino acid skeleton. nih.govresearchgate.net |

| Bioactive Terpenoids | Functionalized Cyclobutenes | Used in cycloadditions and fragmentations to build complex polycyclic systems. rsc.org |

Strategic Utility in the Assembly of Novel Cyclobutane-Containing Architectures

The rigid and three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for creating novel molecular architectures that "escape from flatland," a concept in medicinal chemistry aimed at increasing the sp³ character and structural diversity of drug candidates. researchgate.netnih.gov Cyclobutanecarboxamides provide a reliable entry point to these unique chemical spaces. The synthesis of these architectures often relies on key chemical reactions like [2+2] photocycloaddition, which is one of the most common methods to access the cyclobutane skeleton. nih.govnih.govresearchgate.net